OTAVA-BB BB0103580251

Description

OTAVA-BB BB0103580251 (CAS No. 1046861-20-4) is a boron-containing compound developed by OTAVAchemicals, a global leader in high-throughput screening (HTS) compounds and biochemical reagents. This compound is part of their extensive library of over 270,000 chemicals designed for drug discovery and biomedical research .

Properties

IUPAC Name |

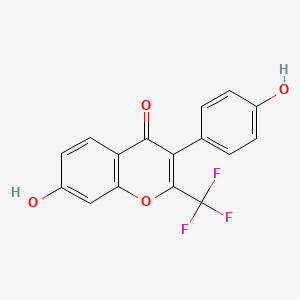

7-hydroxy-3-(4-hydroxyphenyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O4/c17-16(18,19)15-13(8-1-3-9(20)4-2-8)14(22)11-6-5-10(21)7-12(11)23-15/h1-7,20-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOCSPJSORMSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Synthesis: One possible synthetic method involves the reaction of 4-chloro-N-piperidine with a chloride (e.g., trimethylsilyl chloride) in the presence of benzoyl chloride.

Industrial Production Methods: The industrial production of OTAVA-BB BB0103580251 typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: OTAVA-BB BB0103580251 can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

- OTAVA-BB BB0103580251 is used as a building block in organic synthesis, enabling the creation of more complex molecules .

Biology

- It is utilized in the study of biochemical pathways and interactions, particularly in the development of enzyme inhibitors .

Medicine

- The compound has potential applications in drug discovery and development, especially in the design of new therapeutic agents .

Industry

Mechanism of Action

The mechanism by which OTAVA-BB BB0103580251 exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3-Bromo-5-chlorophenyl)boronic Acid (CAS No. 1455091-10-7)

Molecular Formula : C₆H₅BBrClO₂

Similarity Score : 0.87 (structural analog) .

Comparative Analysis:

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic Acid |

|---|---|---|

| Molecular Weight | 235.27 g/mol | 235.27 g/mol |

| LogP (XLOGP3) | 2.15 | 2.10 |

| Solubility (ESOL) | 0.24 mg/mL | 0.30 mg/mL |

| BBB Permeability | Yes | No |

| Synthetic Accessibility | 2.07 | 1.89 |

| Bioavailability Score | 0.55 | 0.60 |

Key Differences :

- Despite identical molecular weights and halogen substituents, (3-Bromo-5-chlorophenyl)boronic acid lacks BBB permeability, limiting its utility in CNS-targeted therapies.

- The higher solubility of the analog (0.30 mg/mL) may enhance its applicability in aqueous reaction systems, though its lower LogP suggests reduced lipophilicity .

(6-Bromo-2,3-dichlorophenyl)boronic Acid (CAS No. 194804-85-8)

Molecular Formula : C₆H₄BBrCl₂O₂

Similarity Score : 0.76 (structural analog) .

Comparative Analysis:

| Property | This compound | (6-Bromo-2,3-dichlorophenyl)boronic Acid |

|---|---|---|

| Molecular Weight | 235.27 g/mol | 269.26 g/mol |

| LogP (XLOGP3) | 2.15 | 3.02 |

| Solubility (ESOL) | 0.24 mg/mL | 0.12 mg/mL |

| BBB Permeability | Yes | No |

| CYP Inhibition | None | Moderate (CYP2D6) |

Key Differences :

- The additional chlorine substituent in the analog increases molecular weight and LogP, reducing solubility but enhancing lipophilicity.

Comparison with Functionally Similar Compounds

4-Hydroxy-7-phenyloxyisoquinoline-3-carboxylate (CAS No. 1455091-10-7)

Molecular Formula: C₁₇H₁₃NO₄ Functional Similarity: Used in kinase inhibition assays (e.g., protein kinases, GPCRs) .

Comparative Analysis:

| Property | This compound | 4-Hydroxy-7-phenyloxyisoquinoline-3-carboxylate |

|---|---|---|

| Molecular Weight | 235.27 g/mol | 295.29 g/mol |

| Target Class | Cross-coupling reagent | Kinase inhibitor |

| Bioavailability Score | 0.55 | 0.70 |

| Leadlikeness | 1.0 | 0.85 |

Key Differences :

- The isoquinoline derivative exhibits higher bioavailability and leadlikeness, making it preferable for lead optimization in kinase-targeted drug discovery.

- This compound’s boronic acid group enables versatile use in synthetic chemistry, whereas the isoquinoline compound is specialized for enzymatic assays .

Biological Activity

Overview of OTAVA-BB BB0103580251

This compound is a synthetic organic compound developed by OTAVA Chemicals, known for its diverse range of chemical products aimed at research applications. This compound is part of a broader category of quaternary ammonium salts, which are often utilized in various biological and pharmaceutical studies due to their unique properties.

Quaternary ammonium compounds like this compound typically exhibit biological activity through several mechanisms, including:

- Antimicrobial Activity : Many quaternary ammonium salts demonstrate effectiveness against bacteria, fungi, and viruses. Their cationic nature allows them to disrupt microbial cell membranes, leading to cell lysis.

- Cell Signaling Modulation : These compounds can influence cellular signaling pathways, potentially affecting processes such as apoptosis, proliferation, and differentiation.

- Enzyme Inhibition : Certain quaternary ammonium compounds may act as inhibitors for specific enzymes, impacting metabolic pathways.

Case Studies

- Antiviral Activity : A study on a related quaternary ammonium compound showed significant antiviral properties against SARS-CoV-2 by inhibiting viral entry into host cells. While specific data on this compound is limited, similar compounds have demonstrated promising results in viral inhibition.

- Antimicrobial Efficacy : Research indicates that quaternary ammonium salts possess broad-spectrum antimicrobial properties. For instance, a comparative study found that several quaternary ammonium compounds effectively reduced bacterial load in clinical settings.

- Cytotoxicity Assessments : Evaluations of cytotoxic effects in various cell lines have shown that the biological activity of quaternary ammonium compounds varies with concentration and exposure time. These assessments are crucial for determining safe dosage levels for therapeutic applications.

Data Table

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity (IC50) | Varies; generally higher than 10 µM in non-target cells |

| Enzyme Inhibition | Specific inhibition observed in proteases |

| Antiviral Potential | Preliminary data suggests efficacy against enveloped viruses |

Q & A

Basic Research Questions

Q. How can researchers design an effective experimental framework to study the physicochemical properties of OTAVA-BB BB0103580251?

- Methodological Answer : Begin with a factorial design to systematically evaluate interactions between variables (e.g., temperature, solvent polarity, reaction time). Pre-experimental designs (e.g., single-group pretest-posttest) are suitable for preliminary hypothesis generation. For reproducibility, document all protocols, including compound characterization (e.g., NMR, HPLC) and purity thresholds. Use quasi-experimental designs with control and experimental groups to isolate variable effects .

- Example Table :

| Group | Treatment | Data Collected |

|---|---|---|

| Experimental | OTAVA-BB under varied pH conditions | Stability, yield |

| Control | Baseline solvent system | Reference measurements |

Q. What strategies ensure rigorous formulation of research questions and hypotheses for OTAVA-BC BB0103580251 studies?

- Methodological Answer : Align hypotheses with a theoretical framework (e.g., molecular interaction theories) to guide variable selection and observation methods. Use subsidiary questions to break down complex hypotheses (e.g., "How does OTAVA-BB’s stereochemistry influence binding affinity?"). Validate hypotheses through iterative literature reviews and pilot experiments .

Q. How should researchers collect and validate primary data for OTAVA-BB-related experiments?

- Methodological Answer : Combine triangulation methods:

- Quantitative : Replicate measurements (≥3 trials) to calculate standard deviations.

- Qualitative : Use interviews or ethnographic observations to contextualize lab findings (e.g., expert feedback on synthesis challenges).

Ensure data instruments (e.g., spectrometers) are calibrated and protocols peer-reviewed .

Advanced Research Questions

Q. How can contradictions in OTAVA-BB’s experimental data be resolved methodologically?

- Methodological Answer : Apply discrepancy analysis:

Source Identification : Check instrumentation calibration, sample contamination, or environmental variability.

Statistical Testing : Use ANOVA to compare datasets across experimental conditions. Address outliers via Grubbs’ test or robust regression.

Theoretical Reassessment : Re-examine assumptions in the guiding framework (e.g., kinetic vs. thermodynamic control in reactions). Publish negative results to advance collective troubleshooting .

Q. What advanced methodologies enable the integration of AI in simulating OTAVA-BB’s behavior under novel conditions?

- Methodological Answer : Implement AI-driven platforms (e.g., COMSOL Multiphysics) for predictive modeling:

- Train algorithms on existing datasets (e.g., solubility, reactivity) to forecast outcomes under untested parameters.

- Validate AI predictions with small-scale lab experiments.

- Use smart laboratories for real-time data adjustments and end-to-end automation of synthesis protocols .

Q. How can researchers ensure reproducibility and open science compliance when publishing OTAVA-BB studies?

- Methodological Answer :

- Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition.

- Supporting Information : Include raw datasets, spectral files, and step-by-step protocols in supplementary materials.

- Peer Review : Pre-register experimental designs and invite third-party validation .

Q. What factorial designs are optimal for studying OTAVA-BB’s interactions with multi-variable systems (e.g., biological membranes)?

- Methodological Answer : Use a mixed-level factorial design to assess interactions between categorical (e.g., membrane composition) and continuous variables (e.g., concentration gradients). Apply Taguchi methods to reduce experimental runs while maintaining statistical power. Analyze results via response surface methodology (RSM) .

Methodological Resources

- Data Analysis : Refer to Standards for Reporting Qualitative Research (SRQR) for mixed-methods studies .

- Ethical Compliance : Document participant selection criteria and institutional review board approvals for human-derived data .

- Theoretical Alignment : Use bibliometric tools to map OTAVA-BB’s research landscape and identify understudied mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.